N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
Description
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H14N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h2-6H2,1H3,(H,10,11) |
InChI Key |
PBLOCNWOFYSUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves the reaction of 2-aminothiazole with ethyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes regioselective electrophilic substitution due to the electron-donating effects of the thiazole nitrogen. Key reactions include:
Key Insight : The thiazole nitrogen directs substitution to positions para or meta, depending on steric and electronic factors.
Amine Functionalization
The secondary amine at position 2 participates in nucleophilic reactions, though its reactivity is moderated by the ethyl group:
Acylation
Condensation
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Aldehydes (e.g., benzaldehyde) | EtOH, Δ | Schiff base derivatives | Precursors for heterocycles | |
| Ethyl cyanoacetate | DMF, Δ | Cyanoacetamide derivatives | Anticancer agents |
Note : The ethyl group reduces nucleophilicity, necessitating activated reagents or elevated temperatures for efficient reactions.
Thiazole Ring Reactivity
The thiazole ring undergoes transformations under specific conditions:
Ring-Opening
| Reagent | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, Δ | Open-chain thioamide | Reduction of C=N bond | |
| H₂O/H⁺ | Reflux | Thioamide hydrolysis | Acid-catalyzed |
Oxidation
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, Δ | Sulfoxide/sulfone derivatives | Position-dependent |
Hydrogenation and Reduction
The tetrahydrobenzene ring can undergo further saturation or functional group reduction:
Multi-Component Reactions
The compound serves as a building block in complex heterocycle synthesis:
Biological Activity Correlation
Derivatives of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine exhibit pharmacological potential:
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Target | Reference |
|---|---|---|---|---|
| 2-Acetamido analog | Kinase inhibition (CK2/GSK3β) | 1.9 μM/0.67 μM | Anticancer | |
| Schiff base with 4-Cl-benzaldehyde | Antifungal | 12 µg/mL | Candida albicans |
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
The compound's thiazole core structure has been linked to promising antitumor activity. Research indicates that derivatives of tetrahydrobenzo[d]thiazoles exhibit selective cytotoxicity against various cancer cell lines. For instance, a study found that certain thiazole analogs demonstrated significant activity against human glioblastoma and melanoma cells while exhibiting low toxicity to normal cells at micromolar concentrations .
2. Neuroprotective Effects
N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivatives have shown potential as neuroprotective agents. Specifically, they may act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. A recent study reported that compounds based on the thiazole framework exhibited strong inhibitory activity against acetylcholinesterase, suggesting their utility in cognitive decline management associated with neurodegenerative diseases .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Various studies have synthesized thiazole derivatives and tested them against a range of bacterial and fungal pathogens. Results indicated that several derivatives exhibited significant antimicrobial activity, highlighting their potential as new therapeutic agents in combating drug-resistant infections .
Case Study 1: Antitumor Efficacy
A series of N-(4-(3-aminophenyl)thiazole) derivatives were synthesized and evaluated for their antitumor activity against sensitive and resistant cancer cell lines. The lead compound showed medium to low micromolar activity across various cancer types, indicating its potential as a scaffold for developing new anticancer drugs .
Case Study 2: Neuroprotective Potential
In a study evaluating the neuroprotective effects of thiazole derivatives on animal models of Parkinson's disease, one derivative exhibited high affinity for dopamine receptors and demonstrated significant agonist activity in vivo. This suggests that modifications to the tetrahydrobenzo[d]thiazole structure can enhance neuroprotective properties and may lead to new treatments for neurodegenerative disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
(a) N-Methyl and N-Propyl Derivatives
- This compound has a molecular weight of 168.26 (C₈H₁₂N₂S) and is used in studies targeting sodium channel blockers .
- 6-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (CAS 81779-11-5): The bulky tert-butyl group at the 6-position increases molecular weight (210.34, C₁₁H₁₈N₂S) and may improve metabolic stability .
(b) Aromatic Schiff Base Derivatives
- (E)-N-benzylidene-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (1a): Features a benzylidene group at the amine position, synthesized via condensation reactions. Exhibits IR absorption at 1634 cm⁻¹ (C=N stretch) and 1H NMR signals for aromatic protons (δ 6.74–7.76 ppm). Used in antimicrobial studies .
- N-(2-chlorobenzylidene)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (1f): Incorporates a chloro-substituted benzylidene group, enhancing electronic effects. Molecular formula C₁₄H₁₃ClN₂S; IR peaks at 1652 cm⁻¹ (C=N) and 781 cm⁻¹ (C-Cl).
Pharmacologically Active Analogues
(a) Dopamine Receptor Ligands
- Pramipexole derivatives (e.g., Compounds 27–35 in ): These include sulfonamide-substituted variants such as N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-methoxybenzenesulfonamide (27, m/z 495 [M+H]⁺). These compounds exhibit selective agonism at dopamine D3 receptors, with EC₅₀ values in the nanomolar range .
- N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine : A dual D2/D3 agonist with high potency (Ki < 1 nM for D3 receptors). Structural optimization of the propyl and indole groups enhances receptor selectivity .
(b) Sodium Channel Blockers
- Clathrodin analogues : Conformationally restricted derivatives containing the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine moiety block NaV1.3, NaV1.4, and NaV1.7 channels, with IC₅₀ values ranging from 0.5–5 μM.
Key Research Findings
Receptor Selectivity : Ethyl and propyl substitutions on the amine group enhance dopamine D3 receptor affinity, while bulkier groups (e.g., tert-butyl) improve metabolic stability but reduce blood-brain barrier permeability.
Channel Modulation : The unsubstituted 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine core is critical for sodium channel blockade, with electronegative substituents (e.g., Cl, F) enhancing potency.
Structural-Activity Relationships (SAR) :
Biological Activity
N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Overview of Biological Activity
This compound is primarily recognized for its kinase inhibitory activity , particularly against casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β). These kinases play critical roles in cell signaling pathways that regulate cell proliferation and survival.
Key Findings:
- Kinase Inhibition :
- Antitumor Activity :
- Cytotoxicity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : By inhibiting CK2 and GSK3β, the compound disrupts signaling pathways that are often dysregulated in cancer cells.
- Induction of Apoptosis : Some studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified key substituents that enhance the biological activity of tetrahydrobenzo[d]thiazole derivatives:
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| 1g | Carboxyl | 1.9 | CK2 |
| 1g | Carboxyl | 0.67 | GSK3β |
| 10 | Meta-halo | 2.01 | HT29 |
| 15 | Ethyl | 0.78 | K562 |
This table summarizes key findings regarding the potency of various derivatives against specific targets.
Case Studies
- Anticancer Activity :
- Urease Inhibition :
- Leishmanicidal Activity :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, and how is reaction progress monitored?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a Schiff base formation involves refluxing 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with an aldehyde (e.g., benzaldehyde) in ethanol with catalytic acetic acid. Reaction progress is monitored using thin-layer chromatography (TLC) to confirm completion, as described in similar thiazole syntheses . For structural analogs, column chromatography or recrystallization from ethanol is used for purification .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups such as C=N (1634–1652 cm⁻¹) and C-S-C (886–897 cm⁻¹) stretching vibrations in the thiazole ring .
- ¹H NMR : Key signals include cyclohexane ring protons (δ 1.38–1.43 ppm) and aromatic protons (δ 6.69–7.76 ppm). The N-ethyl group may appear as a triplet near δ 1.2–1.4 ppm (CH₃) and a quartet near δ 3.2–3.5 ppm (CH₂) .
- 13C NMR : Assigns carbons in the tetrahydrobenzo-thiazole core (e.g., cyclohexane carbons at ~25–35 ppm, thiazole C=N at ~160 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies in biological efficacy (e.g., antimicrobial vs. antitumor activity) may arise from assay conditions (e.g., bacterial/fungal strains, concentration ranges) or structural modifications (e.g., substituents on the aryl ring). Systematic SAR studies, as seen in dopamine receptor agonist development, should compare analogs under standardized protocols. For example, substituents like chlorine or methoxy groups significantly alter receptor binding . Contradictions can also be addressed via meta-analysis of IC₅₀ values and statistical validation of dose-response curves .
Q. What computational strategies are employed to predict the pharmacological targets of this compound derivatives?
- Methodological Answer : Molecular docking and QSAR studies are critical. For example, docking into dopamine D2/D3 receptor crystal structures (PDB IDs: 3PBL, 7FPT) identifies key interactions (e.g., hydrogen bonding with Ser192/193, hydrophobic contacts with Val109). QSAR models using descriptors like logP, polar surface area, and H-bond acceptors predict blood-brain barrier penetration for CNS targets . MD simulations (e.g., GROMACS) further validate binding stability .
Q. How do researchers design analogs to improve the selectivity of this compound for specific receptors (e.g., dopamine D3 vs. D2)?
- Methodological Answer : Selectivity is enhanced via:
- Substituent Engineering : Bulky groups (e.g., sulfonamide at position 6) reduce D2 affinity while retaining D3 binding .
- Chiral Centers : (S)-enantiomers of 2-aminothiazole derivatives show higher D3 selectivity due to steric complementarity in the receptor’s orthosteric pocket .
- Pharmacophore Mapping : Overlay with known agonists (e.g., pramipexole) identifies essential motifs (e.g., protonated amine, hydrophobic bicyclic core) .
Q. What in vitro and in vivo models are used to evaluate the neuroprotective potential of this compound?
- Methodological Answer :
- In Vitro : Dopaminergic cell lines (e.g., SH-SY5Y) treated with neurotoxins (6-OHDA, MPP⁺) assess protection via MTT assays and caspase-3 activity .
- In Vivo : Parkinson’s disease models (e.g., MPTP-treated mice) evaluate motor function (rotarod test) and striatal dopamine levels (HPLC) .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting NMR or crystallographic data for thiazole derivatives?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or crystal packing. For NMR, compare chemical shifts across solvents (DMSO vs. CDCl3) and assign peaks using 2D techniques (HSQC, HMBC). For crystallography, validate unit cell parameters (e.g., a=19.2951 Å, β=119.209° for antitumor analogs) against calculated values (Mercury Software) and check for disorder in the electron density map .
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Calculate IC₅₀/EC₅₀ with 95% confidence intervals. For high-throughput data, apply Z’-factor validation to confirm assay robustness. Pairwise comparisons (e.g., ANOVA with Tukey’s post-hoc test) identify significant differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
